molecular formula C9H21ClN2O2S B11857958 (1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride

(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11857958
M. Wt: 256.79 g/mol
InChI Key: CTQDLXLGUFEDGG-UHFFFAOYSA-N
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Description

(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with propylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Propylsulfonyl)piperidin-3-yl)methanamine hydrochloride is unique due to its propylsulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H21ClN2O2S

Molecular Weight

256.79 g/mol

IUPAC Name

(1-propylsulfonylpiperidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-2-6-14(12,13)11-5-3-4-9(7-10)8-11;/h9H,2-8,10H2,1H3;1H

InChI Key

CTQDLXLGUFEDGG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)CN.Cl

Origin of Product

United States

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